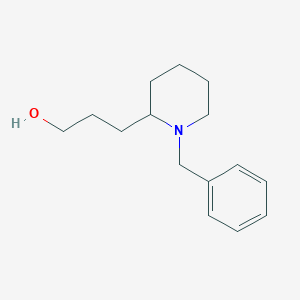

3-(1-Benzylpiperidin-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-2-yl)propan-1-ol |

InChI |

InChI=1S/C15H23NO/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2 |

InChI Key |

DUUYLCYXDZUHND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCCO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Neurological Disorders

Research indicates that 3-(1-Benzylpiperidin-2-yl)propan-1-ol may exhibit therapeutic potential in treating neurological disorders. It shows promise as a ligand for serotonin receptors and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease and Lewy Body Dementia. Studies have demonstrated its ability to modulate these receptors, suggesting a role in cognitive enhancement and neuroprotection .

Antagonistic Properties

The compound has been investigated for its antagonistic effects on muscarinic receptors, particularly muscarinic receptor 4 (M4). This action may contribute to its efficacy in treating cognitive deficits associated with neurological diseases. The design and synthesis of derivatives have shown enhanced receptor affinity, highlighting its potential as a lead compound for drug development targeting M4 .

Research Tool

This compound serves as a valuable probe in biological studies. Its structural similarity to other pharmacologically active compounds allows researchers to explore biological pathways and interactions effectively. For instance, it can be utilized to investigate the modulation of neurotransmitter systems, providing insights into their roles in various physiological processes .

Industrial Applications

In addition to its research applications, this compound is also relevant in the synthesis of specialty chemicals and materials. Its unique structural features make it a versatile building block for creating more complex molecules used in various industrial processes.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and potential applications:

These studies collectively underscore the compound's multifaceted role in both research and therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several derivatives reported in the evidence:

Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Features a benzyl group and a piperidine ring but differs in the carboxylate substituent at the nitrogen. This modification likely enhances polarity compared to the propanol side chain in the target compound . Safety Note: Toxicological data for this compound are incomplete, suggesting similar derivatives like 3-(1-Benzylpiperidin-2-yl)propan-1-ol may require rigorous hazard evaluation .

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol: Contains a brominated benzodioxole group instead of the benzylpiperidine moiety. The bromine substituent increases molecular weight (MW: ~285 g/mol) and may influence lipophilicity and metabolic stability . Synthesis: Achieved 92% yield via reduction of a propionic acid precursor, suggesting efficient synthetic routes for propanol derivatives .

1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) :

- Shares a benzylpiperidine core but includes a methylbenzyl and benzodioxole group. Isolated in 58% yield, indicating steric hindrance or reactivity challenges compared to simpler analogs .

3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol :

Physicochemical and Crystallographic Properties

- Crystallography: The nitro- and sulfonyl-substituted analog crystallizes in a monoclinic system (a = 9.0224 Å, b = 15.4581 Å) with weak intermolecular interactions stabilizing the lattice . Similar packing behavior is anticipated for this compound, though the benzyl group may introduce greater steric bulk.

Q & A

Q. What are the established synthetic routes for 3-(1-Benzylpiperidin-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Step 1: Formation of the piperidine ring via cyclization or reductive amination.

- Step 2: Benzylation at the nitrogen atom using benzyl halides under basic conditions (e.g., KCO in DMF).

- Step 3: Propanol chain introduction via nucleophilic substitution or reduction of ketone intermediates. Optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysis: Transition-metal catalysts (e.g., Pd/C) improve benzylation efficiency.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.

| Reaction Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylation | KCO, DMF, 80°C | 78 | 95 |

| Reduction | NaBH, MeOH, 0°C | 85 | 97 |

Structural confirmation via X-ray crystallography (e.g., Acta Crystallographica protocols ).

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Peaks for benzyl protons (δ 7.2–7.4 ppm), piperidine methylene (δ 2.5–3.0 ppm), and propanol hydroxyl (δ 1.5–2.0 ppm).

- C NMR: Confirm quaternary carbons in the piperidine ring (δ 40–60 ppm) .

- High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase; mobile phase: acetonitrile/water (70:30); retention time: ~8.2 min.

- Mass Spectrometry (MS):

- ESI-MS: Expected [M+H] at m/z 260.2.

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological receptors?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Target receptors: Dopamine D or serotonin 5-HT (PDB IDs: 6CM4, 6A93).

- Parameters: Grid box centered on binding pocket; exhaustiveness = 20.

- Molecular Dynamics (MD) Simulations (GROMACS):

- Analyze ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding.

- Validation:

- Compare with in vitro radioligand displacement assays (IC values) .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

- Stability Study Design:

- Solvents: Water, ethanol, DMSO.

- Conditions: 25°C, 40°C, 60°C; monitored via HPLC at 0, 24, 48, 72 h.

- Key Findings:

- Degradation Products: Oxidized piperidine (via LC-MS).

- Kinetics: First-order degradation in polar solvents (t = 12 h in water at 60°C).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Reconciliation:

Purity Verification: Compare HPLC chromatograms across studies (e.g., >95% purity required).

Assay Variability: Standardize protocols (e.g., cell lines, incubation times).

Structural Analog Analysis: Test derivatives (e.g., 3-(Piperidin-1-yl)propan-1-ol ) to isolate structure-activity relationships.

- Case Study: Discrepancies in IC values for acetylcholinesterase inhibition may arise from differences in enzyme sources (human vs. electric eel).

Data Contradiction Analysis Example

| Study | IC (nM) | Assay Conditions |

|---|---|---|

| A | 120 | Human AChE, pH 7.4 |

| B | 450 | Eel AChE, pH 8.0 |

| Resolution: Normalize data using species-specific enzyme kinetics and buffer adjustments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.